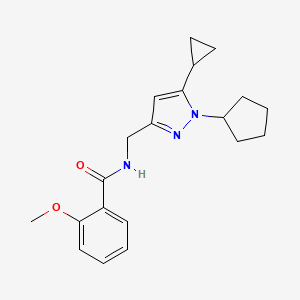

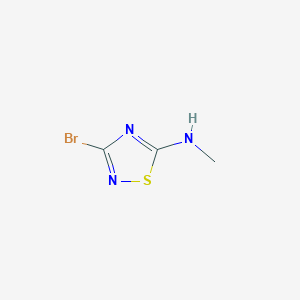

3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine is a chemical compound with the CAS Number: 1824463-29-7 . It has a molecular weight of 194.05 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been reported in the literature . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C3H4BrN3S/c1-5-3-6-2(4)7-8-3/h1H3,(H,5,6,7) . This code provides a specific representation of the molecular structure of the compound.Applications De Recherche Scientifique

Antiproliferative and Antimicrobial Properties

Researchers have focused on the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, exploring their antiproliferative and antimicrobial properties. These compounds, including derivatives of 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine, have shown significant biological activity, including DNA protective ability against oxidative damage and strong antimicrobial activity against various strains such as S. epidermidis. Furthermore, some derivatives exhibited cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, suggesting potential applications in chemotherapy strategies with minimal side effects (Gür et al., 2020).

Synthetic Chemistry and Material Science

The compound's utility extends to the synthesis of fused-ring [1,2,4]thiadiazole scaffolds, which are of interest in material science and drug discovery. For example, this compound can undergo S(N)Ar substitution reactions to introduce various functional groups, showcasing its versatility in synthesizing novel materials and molecules with potential pharmacological activities (Leung-Toung et al., 2005).

Corrosion Inhibition

This compound and its derivatives have also been investigated for their corrosion inhibition performances, particularly against the corrosion of metals such as iron. Through theoretical studies combining density functional theory (DFT) calculations and molecular dynamics simulations, researchers have identified these thiadiazole derivatives as promising corrosion inhibitors, offering insights into the development of more effective corrosion-resistant materials (Kaya et al., 2016).

Pharmaceutical Applications

In the realm of pharmaceuticals, this compound serves as a precursor for creating compounds with potential anti-inflammatory, analgesic, and anti-ulcer properties. These applications are driven by the structural versatility and reactivity of thiadiazole derivatives, enabling the development of new drugs with improved efficacy and lower toxicity (Gomha et al., 2017).

Propriétés

IUPAC Name |

3-bromo-N-methyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3S/c1-5-3-6-2(4)7-8-3/h1H3,(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRWLSVOWUBUKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2932592.png)

![N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932596.png)

![3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932599.png)

![4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2932604.png)

![4-(N,N-diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2932606.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2932612.png)

![2-[(2-methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2932613.png)